molecular formula C22H16FN3O4S B2893152 Ethyl 5-(3-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-16-5

Ethyl 5-(3-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2893152
CAS No.: 851947-16-5
M. Wt: 437.45
InChI Key: OLPJAPMQMSRZSH-UHFFFAOYSA-N
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Description

Ethyl 5-(3-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound. It belongs to the class of compounds known as pyridazines, which are heterocyclic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms . Pyridazines and their derivatives have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a thieno[3,4-d]pyridazine core, which is a bicyclic system with a five-membered thiophene ring fused with a six-membered pyridazine ring. The compound also has various substituents including a 3-fluorobenzamido group, a phenyl group, and an ethyl carboxylate group .

Scientific Research Applications

Radiolabeled Antagonists for Neurotransmission Studies

[(18)F]p-MPPF, a radiolabeled antagonist, has been utilized in research to study the serotonergic neurotransmission within the brain through positron emission tomography (PET). This compound has been involved in various phases of research including chemistry, radiochemistry, and animal studies across different species including rats, cats, and monkeys, as well as human studies. Its application in PET imaging provides valuable insights into the serotonin 5-HT(1A) receptor dynamics, contributing to our understanding of various neurological conditions and the role of serotonin in the brain (Plenevaux et al., 2000).

Fluorine-Substituted Compounds in Medicinal Chemistry

The introduction of fluorine atoms into bioactive molecules has been a common strategy to enhance their medicinal properties. Studies have demonstrated that fluorine substitution can significantly alter the biological activity, metabolic stability, and membrane permeability of therapeutic agents. For instance, the synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial analogs. These compounds, synthesized through both conventional and microwave methods, have exhibited significant activity against various bacterial and fungal strains, highlighting the importance of fluorine in medicinal chemistry and drug design (Desai et al., 2013).

Heterocyclic Compounds in Anticancer Research

The synthesis and application of heterocyclic compounds in cancer research represent a significant area of interest. Heterocycles, due to their diverse structures and properties, have been key scaffolds in the development of anticancer agents. The synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituents has led to compounds with potent anticancer activity. These compounds have been evaluated against various cancer cell lines, including colon HCT-116 human cancer cells, demonstrating their potential in anticancer therapy and the pivotal role of heterocyclic chemistry in the discovery of new therapeutic agents (Abdel-Motaal et al., 2020).

Allosteric Modulators and Antagonists in Receptor Studies

The discovery and development of allosteric modulators and antagonists have significantly contributed to our understanding of receptor pharmacology. Ethyl 5-amino-3-(4-tert-butylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate and its derivatives have been identified as a new class of adenosine A1 receptor (A1AR) antagonists. These compounds have shown to allosterically stabilize agonist-receptor-G protein ternary complexes, providing a novel approach to modulate receptor activity and offering new therapeutic strategies for conditions involving the adenosine A1 receptor (Ferguson et al., 2008).

Future Directions

The future directions for this compound could involve further investigation into its potential biological activities. Given the reported activities of similar compounds, it could be of interest to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent . Further studies could also investigate its mechanism of action and potential applications in medicine or agriculture.

Properties

IUPAC Name

ethyl 5-[(3-fluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O4S/c1-2-30-22(29)18-16-12-31-20(24-19(27)13-7-6-8-14(23)11-13)17(16)21(28)26(25-18)15-9-4-3-5-10-15/h3-12H,2H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPJAPMQMSRZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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